BenchChemオンラインストアへようこそ!

NH2-UAMC1110

Fibroblast Activation Protein (FAP) Radiopharmaceuticals Enzyme Inhibition Assay

NH2-UAMC1110 is the critical 6-(4-aminobutoxy) derivative of UAMC1110, providing the requisite primary amine handle for covalent attachment to bifunctional chelators (DOTA, DATA5m) and enabling FAPI-based radiopharmaceutical development. Essential for FAPI-QS synthesis and preclinical FAP-targeted theranostics.

Molecular Formula C21H23F2N5O3
Molecular Weight 431.4 g/mol
Cat. No. B11932292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNH2-UAMC1110
Molecular FormulaC21H23F2N5O3
Molecular Weight431.4 g/mol
Structural Identifiers
SMILESC1C(N(CC1(F)F)C(=O)CNC(=O)C2=C3C=C(C=CC3=NC=C2)OCCCCN)C#N
InChIInChI=1S/C21H23F2N5O3/c22-21(23)10-14(11-25)28(13-21)19(29)12-27-20(30)16-5-7-26-18-4-3-15(9-17(16)18)31-8-2-1-6-24/h3-5,7,9,14H,1-2,6,8,10,12-13,24H2,(H,27,30)/t14-/m0/s1
InChIKeyWDZAGMQBKLWFSD-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NH2-UAMC1110: A Functionalized Quinoline-4-carboxamide FAP Inhibitor Precursor for Targeted Radiopharmaceutical Development


6-(4-aminobutoxy)-N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]quinoline-4-carboxamide, commonly referred to as NH2-UAMC1110 or UAMC1110-NH2, is a functionalized derivative of the potent fibroblast activation protein (FAP) inhibitor UAMC1110 (SP-13786). This compound belongs to the quinoline-4-carboxamide class of small-molecule serine protease inhibitors and is distinguished by the incorporation of a terminal primary amine via a 4-aminobutoxy linker at the 6-position of the quinoline core . The parent scaffold, UAMC1110, exhibits low nanomolar FAP inhibition (IC50 = 3.2 nM) with high selectivity over related dipeptidyl peptidases (DPPIV, DPP8/9, DPPII) and prolyl oligopeptidase (PREP, IC50 = 1.8 μM) . NH2-UAMC1110 serves not as a standalone therapeutic agent but as a critical synthetic intermediate that enables site-specific conjugation of the FAP-targeting pharmacophore to bifunctional chelators (e.g., DOTA, DATA5m), thereby facilitating the construction of radiolabeled FAP inhibitor (FAPI)-based imaging and theranostic probes .

NH2-UAMC1110 in FAPI Radiopharmaceutical Synthesis: Why Standard FAP Inhibitors Cannot Substitute for This Aminobutoxy Intermediate


Standard FAP inhibitors such as the parent compound UAMC1110 (SP-13786) or alternative quinoline-4-carboxamide scaffolds lack the requisite chemical handle for downstream bioconjugation, rendering them unsuitable for direct conversion into clinically utilized FAPI-based radiopharmaceuticals [1]. The target compound incorporates a 4-aminobutoxy side chain terminating in a primary amine, which serves as a nucleophilic attachment point for bifunctional chelator-linker constructs (e.g., DOTA, DATA5m, squaramide-based linkers) that are essential for radiometal complexation (e.g., 68Ga, 177Lu) . Substituting an unfunctionalized FAP inhibitor—such as the parent quinoline-4-carboxamide scaffold—would preclude covalent coupling to these chelators, thereby halting the synthesis of targeted imaging agents like FAPI-QS and FAPI-04 analogs. Furthermore, the specific 6-position attachment of the aminobutoxy linker has been optimized to preserve high FAP binding affinity (low nanomolar IC50 range) while introducing minimal steric hindrance to the enzyme's active site, a parameter that is not guaranteed with arbitrary linker placement or alternative conjugation strategies [2].

NH2-UAMC1110 Evidence-Based Differentiation: Quantitative Comparison with UAMC1110 and FAPI-04 Analogs


FAP Inhibition Potency Retention: NH2-UAMC1110-Derived FAPI-QS Matches or Exceeds Parent UAMC1110 IC50 Values

While direct isolated IC50 data for the unconjugated NH2-UAMC1110 intermediate are not commonly reported—as its primary utility lies in conjugation—the resultant FAPI constructs derived from this scaffold demonstrate FAP inhibitory potency that is maintained or enhanced relative to the parent UAMC1110 molecule. Specifically, the DOTA.SA.FAPi conjugate, synthesized using NH2-UAMC1110 as the FAP-targeting pharmacophore precursor, exhibits an IC50 of 0.9 nM against FAP, representing a ~3.5-fold improvement in potency compared to the unconjugated UAMC1110 parent (IC50 = 3.2 nM) [1]. This retention of low nanomolar affinity validates that the 6-(4-aminobutoxy) modification does not abrogate target engagement.

Fibroblast Activation Protein (FAP) Radiopharmaceuticals Enzyme Inhibition Assay

Selectivity Over Off-Target Protease PREP: NH2-UAMC1110-Derived FAPI Conjugates Maintain High Selectivity Window

Selectivity against the structurally related protease PREP is a key differentiator among FAP-targeting agents, as PREP is ubiquitously expressed in the brain and other tissues. UAMC1110 exhibits a selectivity ratio (PREP IC50 / FAP IC50) of approximately 562. The NH2-UAMC1110-derived conjugate DOTA.SA.FAPi demonstrates an even larger selectivity window, with a PREP IC50 of 5.4 μM versus FAP IC50 of 0.9 nM, yielding a selectivity ratio of approximately 6,000 [1]. For comparison, the clinically used FAPI-04 tracer (a distinct structural class based on a quinoline-4-carboxamide core with a different linker configuration) exhibits an IC50 against FAP of approximately 7.44 nM [2].

Prolyl Oligopeptidase (PREP) Selectivity Profiling Off-Target Activity

In Vivo Tumor Uptake and Retention: NH2-UAMC1110-Derived DATA5m.SA.FAPi Demonstrates Quantifiable Tumor Accumulation

NH2-UAMC1110 enables the synthesis of DATA5m.SA.FAPi, a 68Ga-labeled PET tracer evaluated in a head-to-head preclinical study against alternative FAPI constructs. In HT-29 human colorectal cancer xenograft-bearing mice, [68Ga]Ga-DATA5m.SA.FAPi achieved a tumor uptake of 5.2% injected dose per gram (ID/g) at 60 minutes post-injection, with low background accumulation in healthy tissues . This performance compares favorably to historical data for first-generation FAPI-04, which showed variable tumor retention and higher renal/hepatic clearance in some models. The favorable biodistribution profile is directly attributable to the optimized linker geometry enabled by the 6-(4-aminobutoxy) attachment point on the NH2-UAMC1110 scaffold [1].

PET Imaging Biodistribution HT-29 Xenograft Model

Conjugation Efficiency and Radiochemical Yield: NH2-UAMC1110 Enables High-Yield Synthesis of 68Ga-Labeled FAPI Tracers

In radiopharmaceutical production, the efficiency of chelator conjugation and subsequent radiolabeling directly impacts batch yield, cost, and clinical feasibility. The terminal primary amine of NH2-UAMC1110 facilitates efficient coupling to bifunctional chelators under mild conditions, achieving complexation rates exceeding 97% radiochemical yield for 68Ga labeling within 10 minutes . The resulting tracer maintains high stability over 2 hours in serum, a critical parameter for PET imaging workflows. In contrast, alternative conjugation strategies employing non-amine handles or suboptimal linker attachment sites on the quinoline core have been reported to require harsher reaction conditions, longer labeling times, or suffer from lower radiochemical purity [1].

Radiochemistry 68Ga Labeling Synthesis Optimization

NH2-UAMC1110 Procurement Applications: Validated Use Cases in FAPI Radiopharmaceutical Development and Preclinical Imaging


Synthesis of FAPI-QS and DOTA-Conjugated FAP-Targeted Theranostic Agents

NH2-UAMC1110 serves as the direct synthetic precursor for FAPI-QS, a chelating agent specifically designed for the preparation of high-dose, high-tumor-selectivity radiotracers for cancer diagnosis and therapy. The compound's 6-(4-aminobutoxy) side chain enables covalent attachment to DOTA or DATA5m chelators via squaramide or amide linkages, yielding constructs such as DOTA.SA.FAPi, which has been validated in preclinical PET imaging studies showing superior FAP affinity (IC50 = 0.9 nM) and favorable biodistribution profiles [1].

Preclinical PET Imaging of FAP-Positive Solid Tumors in Xenograft Mouse Models

The NH2-UAMC1110-derived tracer DATA5m.SA.FAPi, when labeled with 68Ga, enables high-contrast visualization of FAP-expressing tumor stroma. In HT-29 colorectal cancer xenograft models, this tracer achieves tumor uptake of 5.2% ID/g at 60 minutes post-injection with low background signal, making it suitable for preclinical evaluation of FAP-targeted therapies, tumor microenvironment characterization, and assessment of cancer-associated fibroblast (CAF) burden .

Structure-Activity Relationship (SAR) Studies of Quinoline-4-carboxamide FAP Inhibitor Conjugates

For medicinal chemistry and chemical biology programs focused on optimizing FAP-targeting pharmacophores, NH2-UAMC1110 provides a modular scaffold that permits systematic variation of linker length, chelator type, and radiometal complexation strategies while preserving the core FAP-binding motif. The compound's consistent FAP inhibition profile (IC50 maintained in the low nanomolar range post-conjugation) supports its use as a reference standard in comparative SAR investigations of FAPI analog libraries [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for NH2-UAMC1110

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.